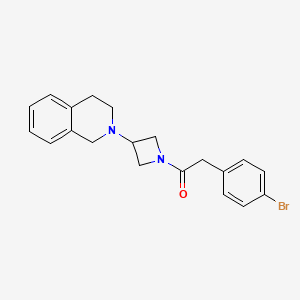

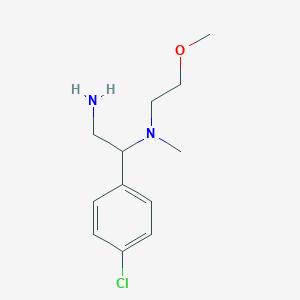

1-(4-氯苯基)-N1-(2-甲氧基乙基)-N1-甲基乙烷-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine and its derivatives involves complex chemical reactions, including the use of diamine as a foundational element. Studies detail the synthesis of related compounds through reactions involving diamines and various chemical treatments to produce compounds with specific chemical structures and properties. For instance, reactions of diamines with carbon dioxide and aliphatic α,ω-diamines have been explored, resulting in derivatives with unique structural features (Saitǒ et al., 1986).

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine and related compounds has been a subject of extensive research. X-ray diffraction analysis and spectroscopic methods are commonly used to determine the geometry, bond lengths, and angles, revealing the intricate details of molecular conformation. For example, X-ray crystallography studies have provided insights into the hydrogen-bonded structures and three-dimensional frameworks of closely related compounds, highlighting the importance of intramolecular and intermolecular interactions in determining molecular structure (Zhen Feng Zhang et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine encompasses a wide range of reactions, including its behavior as a ligand in complex formation and its participation in redox reactions. Studies on similar compounds have demonstrated their ability to form complexes with metals, which are characterized by spectroscopic techniques, revealing insights into their electronic structures and reactivity patterns (Dehghanpour et al., 2009).

Physical Properties Analysis

The physical properties of 1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine, such as solubility, melting point, and stability, are crucial for its handling and application in various fields. Research on related compounds has shown that their physical properties can vary significantly depending on their molecular structure, with some exhibiting excellent solubility in organic solvents and others displaying high thermal stability (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the utility and application range of 1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine. Studies on structurally similar compounds have explored their hydrogen bonding capabilities, electron donor-acceptor interactions, and their potential as ligands in coordination chemistry, providing a foundation for understanding the chemical behavior of this compound (Ligtenbarg et al., 1999).

科学研究应用

蛋白精氨酸甲基转移酶的抑制

该化合物已被研究作为蛋白精氨酸甲基转移酶(PRMTs)的抑制剂,这些酶在各种生物过程中发挥重要作用。PRMTs的失调与多种人类疾病相关,包括癌症。研究已经确定了对I型PRMTs的有效抑制剂,证明了在白血病细胞系中抑制细胞增殖和降低细胞非对称精氨酸二甲基化水平的有效性。这些抑制剂,如N1-(2-((2-chlorophenyl)thio)benzyl)-N1-methylethane-1,2-diamine,对于探索I型PRMTs在癌症和其他疾病中的作用是宝贵的(Wang et al., 2017)。

结构和催化研究

相关化合物的结构和催化性质已被广泛研究。例如,从二胺衍生的席夫碱配体,包括结构类似于1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine的化合物,已被合成和表征。这些化合物在某些反应中显示出显著的催化活性,如过氧化物酶的模拟(Bermejo et al., 2017)。

氢键框架

观察到相关二胺的化学框架形成复杂的氢键结构,如螺旋链和三维框架。这些结构是通过N-H...O和Cl...Cl氢键等各种相互作用形成的,为这些化合物的结构多样性和稳定性提供了见解(Zhang et al., 2007)。

多组分反应中的催化活性

研究已经证明了类似N1,N1,N2,N2-四甲基乙烷-1,2-二胺在促进多组分反应中的催化作用。这些反应对于合成复杂有机化合物至关重要,展示了二胺衍生物在促进化学转化中的潜力(Zare et al., 2017)。

安全和危害

未来方向

属性

IUPAC Name |

1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2O/c1-15(7-8-16-2)12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,7-9,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUQBDDWCPGCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C(CN)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)

![[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B2492953.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)

![4-[[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2492959.png)